molecular formula C11H18N2O2 B3281904 2,2-Diethoxy-2-(pyridin-2-yl)ethan-1-amine CAS No. 74209-42-0

2,2-Diethoxy-2-(pyridin-2-yl)ethan-1-amine

Cat. No.: B3281904
CAS No.: 74209-42-0
M. Wt: 210.27 g/mol
InChI Key: MTSYSCPESIOASP-UHFFFAOYSA-N
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Description

2,2-Diethoxy-2-(pyridin-2-yl)ethan-1-amine is an organic compound with the molecular formula C11H18N2O2 and a molecular weight of 210.28 g/mol . This compound features a pyridine ring attached to an ethanamine backbone, which is further substituted with two ethoxy groups. It is known for its applications in various fields of scientific research and industry.

Mechanism of Action

Target of Action

It’s structurally similar compound, 2-pyridylethylamine, is known to be a histamine agonist selective for the h1 subtype .

Mode of Action

If it behaves similarly to 2-Pyridylethylamine, it may interact with histamine receptors, specifically the H1 subtype . This interaction could potentially lead to a variety of physiological responses, including smooth muscle contraction, vasodilation, and increased capillary permeability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethoxy-2-(pyridin-2-yl)ethan-1-amine typically involves the reaction of pyridine-2-carbaldehyde with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2,2-Diethoxy-2-(pyridin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents like ethanol or methanol under controlled temperature and pressure .

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-Diethoxy-2-(pyridin-2-yl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Diethoxy-2-(pyridin-2-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual ethoxy groups and pyridine ring make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2,2-diethoxy-2-pyridin-2-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-3-14-11(9-12,15-4-2)10-7-5-6-8-13-10/h5-8H,3-4,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSYSCPESIOASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN)(C1=CC=CC=N1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201299369
Record name β,β-Diethoxy-2-pyridineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74209-42-0
Record name β,β-Diethoxy-2-pyridineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74209-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β,β-Diethoxy-2-pyridineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Diethoxy-2-(pyridin-2-yl)ethan-1-amine
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Reactant of Route 6
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